4-(Piperidin-4-yl)morpholin-3-one hydrochloride

Kinase inhibitor PI3Kδ Hinge binder

4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS 891790-19-5) is a heterocyclic building block featuring a morpholin-3-one ring N‑substituted with a piperidine moiety, supplied as the hydrochloride salt. Its dual pharmacophore architecture makes it a strategic intermediate for medicinal chemistry programs targeting kinases, phosphodiesterases, and protein–protein interactions.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.69 g/mol
CAS No. 891790-19-5
Cat. No. B1422192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yl)morpholin-3-one hydrochloride
CAS891790-19-5
Molecular FormulaC9H17ClN2O2
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CCOCC2=O.Cl
InChIInChI=1S/C9H16N2O2.ClH/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8;/h8,10H,1-7H2;1H
InChIKeyXSHWIWKBIOMUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS 891790-19-5): Scientific Procurement Baseline


4-(Piperidin-4-yl)morpholin-3-one hydrochloride (CAS 891790-19-5) is a heterocyclic building block featuring a morpholin-3-one ring N‑substituted with a piperidine moiety, supplied as the hydrochloride salt . Its dual pharmacophore architecture makes it a strategic intermediate for medicinal chemistry programs targeting kinases, phosphodiesterases, and protein–protein interactions [1]. Because both the morpholinone core and the piperidine nitrogen are available for further functionalization, the compound serves as a versatile fragment in parallel synthesis and lead optimization campaigns .

Why 4-(Piperidin-4-yl)morpholin-3-one hydrochloride Cannot Be Directly Replaced by Common Analogs


Superficially similar piperidine–morpholine constructs often lack the morpholin-3-one carbonyl, which is critical for both conformational restriction and hydrogen‑bond acceptor capacity [1]. In kinase inhibitor programs, replacement of a morpholine with a morpholin-3-one altered the hinge‑binding geometry and improved metabolic stability >2‑fold in microsomal assays, demonstrating that small electronic perturbations of the heterocycle translate into significant differences in pharmacokinetic and target‑engagement profiles [2]. Furthermore, substitution of the hydrochloride salt with the free base or an alternative counterion can shift aqueous solubility by up to an order of magnitude, directly affecting formulation feasibility and in‑vivo exposure .

4-(Piperidin-4-yl)morpholin-3-one hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Kinase Hinge‑Binding Potency Gain vs. Morpholine‑Only Comparator

When incorporated into a purine‑based kinase inhibitor scaffold, the 4-(piperidin-4-yl)morpholin-3-one fragment conferred an IC50 of 8–9 nM against PI3Kδ, measured by Kinase‑Glo luminescent assay. In contrast, the direct morpholine analog (4‑(morpholin‑4‑yl)piperidine) in the same scaffold gave an IC50 of 37 nM, representing an ~4‑fold improvement in target engagement driven by the morpholin‑3‑one carbonyl interaction with the kinase hinge region [1]. This potency differential directly translates into lower compound requirements for dose‑response studies and reduced cost per data point in screening cascades.

Kinase inhibitor PI3Kδ Hinge binder Structure‑activity relationship

Metabolic Stability Advantage of the Morpholinone Core over Piperidinone Analogs

In a matched‑pair analysis within the MDM2 inhibitor program at Amgen, the morpholinone‑based inhibitor AM‑8735 displayed >2‑fold longer human liver microsomal half‑life (t½ > 60 min) compared to its direct piperidinone counterpart AMG 232 (t½ ≈ 25 min) [1]. The morpholinone ring oxygen reduces lipophilicity (clogP decreased by ~0.5 units) while maintaining a similar binding mode, resulting in lower intrinsic clearance without sacrificing biochemical potency (HTRF IC50 0.4 nM for AM‑8735 vs. 0.6 nM for piperidinone lead) [1]. For procurement decisions, this means the morpholinone scaffold delivers superior developability at comparable potency.

MDM2 inhibitor Metabolic stability Microsomal clearance Lead optimization

Salt‑Form Solubility Differentiation: Hydrochloride vs. Free Base

The hydrochloride salt of 4-(piperidin-4-yl)morpholin-3-one is explicitly supplied to enhance aqueous solubility relative to the neutral free base (CAS 841202-48-0). While published quantitative solubility data for this specific pair are not available, class‑level evidence across piperidine‑containing heterocycles indicates that hydrochloride salt formation typically increases aqueous solubility by 10‑ to 100‑fold compared to the free base [1]. The hydrochloride form also provides a defined stoichiometry (1:1 salt) and higher melting point, facilitating accurate weighing, consistent formulation, and reproducible in‑vivo dosing [2]. Researchers requiring the free base for specific coupling reactions can liberate it in situ, whereas those who purchase the free base directly cannot recover the solubility advantage without additional salt‑formation steps.

Salt selection Aqueous solubility Formulation Preclinical development

Functional‑Group Accessibility for Library Synthesis vs. N‑Boc‑Protected Analogs

4-(Piperidin-4-yl)morpholin-3-one hydrochloride presents a free piperidine NH group available for immediate acylation, sulfonylation, or reductive amination, whereas the commonly stocked analog 6‑(1‑Boc‑4‑piperidyl)morpholin‑3‑one (CAS 2353368-56-4) requires a deprotection step prior to functionalization . In library synthesis workflows, this saves one synthetic step and avoids TFA‑mediated Boc removal, which can introduce residual trifluoroacetate that complicates biological assay interpretation [1]. The time saving per analog is estimated at 2–4 hours, translating to ≥1 additional day of throughput per 24‑compound library.

Parallel synthesis Diversification Protecting‑group strategy Medicinal chemistry

High‑Value Application Scenarios for 4‑(Piperidin‑4‑yl)morpholin-3-one hydrochloride Procurement


Kinase Inhibitor Lead Optimization Requiring Sub‑50 nM Biochemical Potency

Programs targeting PI3Kδ, EGFR, or JAK family kinases can use this building block to install a morpholin‑3‑one hinge‑binding motif. In US10174035, the fragment delivered PI3Kδ IC50 values of 8–9 nM, outperforming the morpholine analog by ~4‑fold [1]. This level of potency improvement can reduce the compound quantity needed for in‑vitro profiling by 4‑fold, directly lowering procurement volume requirements.

MDM2‑p53 Protein–Protein Interaction Inhibitor Programs Prioritizing Metabolic Stability

The morpholinone core has been validated to provide >2‑fold improvement in human liver microsomal half‑life over the piperidinone series while maintaining sub‑nanomolar biochemical potency [1]. Teams evaluating MDM2 inhibitors should preferentially source morpholinone‑based intermediates to maximize the probability of achieving a favorable PK profile suitable for once‑daily oral dosing.

Parallel Library Synthesis Requiring Rapid Diversification of the Piperidine Nitrogen

The free amine in the hydrochloride salt enables one‑step diversification via amide coupling, sulfonamide formation, or reductive amination, saving one deprotection step compared to N‑Boc‑protected analogs [1]. This accelerates SAR exploration and reduces the per‑analog synthesis cost, making the hydrochloride salt the most economical choice for library production.

Preclinical Formulation Development Requiring Defined Salt Stoichiometry and Solubility

The hydrochloride salt provides a crystalline, stoichiometrically defined form with enhanced aqueous solubility relative to the free base, facilitating reproducible formulation for in‑vivo pharmacokinetic and efficacy studies [1]. Researchers who purchase the free base and attempt to formulate it directly risk erratic exposure due to poor solubility, potentially requiring costly reformulation efforts.

Quote Request

Request a Quote for 4-(Piperidin-4-yl)morpholin-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.